(1,3-Dioxoisoindolin-2-yl)methyl 2-methylbenzoate
Description
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl)methyl 2-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-11-6-2-3-7-12(11)17(21)22-10-18-15(19)13-8-4-5-9-14(13)16(18)20/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUNJGPKQPLXOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dioxoisoindolin-2-yl)methyl 2-methylbenzoate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The process can be catalyzed by bases such as cesium carbonate (Cs₂CO₃), which facilitates the domino β-addition and γ-aldol reaction .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: (1,3-Dioxoisoindolin-2-yl)methyl 2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
(1,3-Dioxoisoindolin-2-yl)methyl 2-methylbenzoate has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a therapeutic agent due to its biological activity.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, colorants, and polymer additives
Mechanism of Action
The mechanism of action of (1,3-Dioxoisoindolin-2-yl)methyl 2-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound’s isoindoline nucleus allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. This interaction can lead to therapeutic effects, making it a candidate for drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 2-methylbenzoate (M2MB)
- Structure : Lacks the phthalimide group; simple methyl ester of 2-methylbenzoic acid.
- Properties : Higher lipophilicity due to the absence of the polar phthalimide group. Used as a model substrate for studying electrophilic aromatic substitution effects .
3-((1,3-Dioxoisoindolin-2-yl)methyl)benzoic acid
- Structure : Carboxylic acid analog of the target compound.
- Properties : Increased polarity due to the free carboxylic acid group. Forms hydrogen-bonded networks in crystalline states, as observed in its orthorhombic crystal structure .
- Applications : Used as an intermediate in drug synthesis (e.g., D2 dopamine receptor antagonists ). The esterified target compound would exhibit improved cell permeability compared to this acid .
Diethyl 2-((1,3-dioxoisoindolin-2-yl)methyl)-2-methylmalonate
- Structure : Contains a malonate ester core instead of a benzoate.
- Reactivity : The malonate group enables diverse alkylation and cyclization reactions, as demonstrated in enzyme promiscuity studies with pig liver esterase (PLE) .
- Comparison : The benzoate ester in the target compound may confer greater aromatic π-π stacking interactions in solid-state structures compared to the aliphatic malonate .
(R)-Methyl 2-((1,3-dioxoisoindolin-2-yl)methyl)-4,5-dihydrothiazole-4-carboxylate
- Structure : Incorporates a thiazoline ring, enhancing conformational rigidity.
- Pharmacokinetics : The thiazoline moiety improves metabolic stability, as seen in studies on methyl sulfonamide derivatives .
Physicochemical and Functional Comparisons
Table 1: Key Properties of (1,3-Dioxoisoindolin-2-yl)methyl 2-methylbenzoate and Analogs
Biological Activity
The compound (1,3-Dioxoisoindolin-2-yl)methyl 2-methylbenzoate is a derivative of isoindoline-1,3-dione and has garnered interest for its potential biological activities. This article explores its biological activity, including mechanisms of action, biochemical pathways, and applications in medicinal chemistry.
Chemical Structure and Properties
This compound features an isoindoline nucleus with carbonyl groups at positions 1 and 3. The presence of these functional groups is significant for its chemical reactivity and biological interactions.
Structural Formula
The structural representation can be summarized as follows:
Target of Action
Isoindoline derivatives, including this compound, are known to interact with various biological targets. Their mechanism often involves the inhibition of specific enzymes or modulation of signaling pathways.
Mode of Action
The carbonyl groups in the isoindoline structure are likely to participate in hydrogen bonding and π-stacking interactions with amino acids in target proteins, influencing their activity. This interaction may lead to alterations in enzyme kinetics or receptor binding affinities.
Biological Activity
Research has indicated that this compound exhibits a range of biological activities:
- Antioxidant Activity : The compound has demonstrated potential as an antioxidant, scavenging free radicals and reducing oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against various pathogens.
- Antitumor Effects : There is emerging evidence that isoindoline derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
Study on Antioxidant Activity
A study assessed the antioxidant potential of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radical levels compared to control samples.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| Control | 50.0 | 45.0 |
| Test | 25.0 | 22.5 |
Antimicrobial Activity
In vitro tests revealed that the compound exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be promising.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Antitumor Activity
A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines. The compound showed significant growth inhibition in breast cancer (MCF-7) and lung cancer (A549) cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
